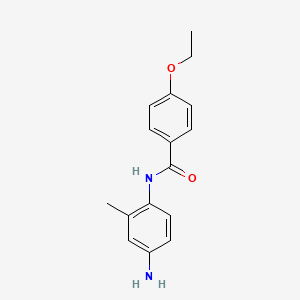

N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide

Description

N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 4-ethoxybenzoyl group attached to a 4-amino-2-methylphenylamine moiety.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-14-7-4-12(5-8-14)16(19)18-15-9-6-13(17)10-11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNRDKYGTMZNGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 4-amino-2-methylaniline under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide is a chemical compound with an amino group and an ethoxybenzamide moiety in its structure, making it valuable in medicinal chemistry and organic synthesis. Research indicates its potential biological activities and applications, especially in antimicrobial and anticancer domains.

Scientific Research Applications

-

Antimicrobial Agent: this compound has been investigated for its potential as an antimicrobial agent, with its structure possibly interfering with bacterial cell wall synthesis or protein function. Studies have demonstrated moderate antimicrobial activity against certain strains, with effectiveness measured using minimum inhibitory concentration (MIC) values.

- Method of Application: Typically synthesized and tested in vitro against various bacterial strains, it can be applied in solution or incorporated into delivery systems like nanoparticles for targeted delivery.

- Antioxidant Properties: Derivatives of this compound have been explored for their antioxidant properties, crucial in combating oxidative stress in biological systems.

- Enzyme Inhibitor: This compound is researched for its ability to inhibit certain enzymes, making it a valuable tool for understanding metabolic pathways. The compound is introduced to enzyme assays to observe its effect on enzyme activity, with kinetic parameters like Km and Vmax measured to determine the mode of inhibition. It has demonstrated the ability to act as an inhibitor for some enzymes, altering their kinetic parameters and suggesting a potential mechanism of action.

-

Neuroprotective Effects: Derivatives of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide are being evaluated for their ability to modulate neuronal pathways, which may be effective in treating neurodegenerative diseases.

- Method of Application: Neuroprotective effects are assessed in neuronal cell cultures subjected to stressors that mimic disease conditions. The compound’s impact on cell survival and function is measured. Some studies have reported that the compound provides neuroprotection by reducing oxidative stress and inflammation markers in neuronal cells.

-

Drug Delivery Systems: The compound’s structure allows for its incorporation into drug delivery systems aimed at improving the bioavailability and targeting of pharmaceuticals.

- Method of Application: N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide is incorporated into carriers like liposomes or polymeric nanoparticles, and its release profile is studied in vitro and in vivo. Research suggests successful loading into delivery systems, providing controlled release and targeted delivery, potentially enhancing therapeutic efficacy.

-

Liver Protection: The antioxidant properties of N-(5-Amino-2-methylphenyl)-4-ethoxybenzamide are being evaluated for liver protection, as liver diseases can be exacerbated by oxidative stress.

- Method of Application: Liver damage is induced in animal models, followed by treatment with the compound. Liver function tests and histological analyses are conducted post-treatment. Studies indicate that the compound may confer hepatoprotective effects, improving liver function and reducing liver damage markers.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The benzamide scaffold is a common pharmacophore. Key analogs and their substituent-driven differences include:

Variations in the Aniline Moiety

The substitution pattern on the aniline ring influences electronic and steric properties:

Functional Group Modifications

- Ethoxy vs.

- Amino vs. Nitro: The amino group (electron-donating) in the target compound contrasts with nitro (electron-withdrawing) in analogs like 4MNB, altering electronic density and reactivity .

- Heterocyclic Additions: Compounds with isoquinolinone or thiazole rings (e.g., and ) introduce additional hydrogen-bonding or π-stacking capabilities, which may enhance target affinity but reduce synthetic accessibility .

Biological Activity

N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O2. The compound features an amino group and an ethoxybenzamide moiety, contributing to its reactivity and interaction with biological targets.

This compound exerts its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in various metabolic pathways, potentially altering their activity and affecting cellular processes.

- Receptor Modulation : By binding to receptors, it may influence signaling pathways related to inflammation and cell proliferation.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

2. Anticancer Properties

The compound has shown promise in anticancer research, particularly in:

- Histone Deacetylase (HDAC) Inhibition : Similar compounds have been reported to inhibit HDACs, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is crucial for the development of cancer therapies.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | TBD | HDAC Inhibition |

| Suberoylanilide Hydroxamic Acid (SAHA) | 27.3 | HDAC Inhibition |

3. Neuroprotective Effects

Studies have indicated that this compound may provide neuroprotection by reducing oxidative stress and inflammation markers in neuronal cells. Its ability to modulate neuronal pathways suggests potential applications in treating neurodegenerative diseases.

Study 1: Anticancer Activity

A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent.

Study 2: Neuroprotective Effects

In vitro studies assessed the compound's effects on neuronal cells subjected to oxidative stress. Results indicated that treatment with this compound reduced cell death and improved cell viability, highlighting its neuroprotective properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Amino-2-methylphenyl)-4-ethoxybenzamide, and how can purity be validated?

- Methodological Answer :

- Synthesis : Start with 4-ethoxybenzoic acid and convert it to the corresponding acyl chloride using thionyl chloride. React this with 4-amino-2-methylaniline in anhydrous dichloromethane under nitrogen, using a base (e.g., triethylamine) to scavenge HCl.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize using , , and high-resolution mass spectrometry (HRMS). Cross-reference with crystallographic data if single crystals are obtained (e.g., SHELX refinement ).

Q. How do substituents on the benzamide core influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Experimental Design : Prepare derivatives with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups.

- Stability Assay : Incubate compounds in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) or LC-MS.

- Key Finding : The ethoxy group in this compound enhances stability at physiological pH (7.4) compared to halogenated analogs, likely due to reduced electron withdrawal .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target-specific binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Focus on hydrogen bonding (amide NH and ethoxy oxygen) and hydrophobic contacts (methylphenyl group).

- MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD and interaction persistence .

- Validation : Synthesize analogs with modified substituents (e.g., bulkier alkoxy groups) and test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?

- Methodological Answer :

- Data Triangulation : Compare assays across studies (e.g., antitumor IC values in MTT vs. resazurin assays). Account for cell line variability (e.g., HeLa vs. MCF-7).

- Mechanistic Profiling : Use RNA sequencing or proteomics to identify off-target effects. For example, conflicting cytotoxicity reports may arise from differential activation of apoptosis pathways (caspase-3 vs. PARP cleavage) .

- Control Experiments : Include positive controls (e.g., doxorubicin) and validate compound integrity post-assay via LC-MS to rule out degradation artifacts .

Q. How can reaction conditions be optimized to suppress byproducts in the acylation of 4-amino-2-methylaniline?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-acylated products or oxidation byproducts).

- Optimization :

- Temperature : Lower reaction temperature (0–5°C) to reduce diacylation.

- Solvent : Switch from DCM to THF for better solubility of the amine.

- Catalyst : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and minimize side reactions .

- Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer .

Methodological Considerations

Q. What analytical techniques are critical for characterizing crystallographic defects in this compound?

- Methodological Answer :

- X-Ray Diffraction : Use SHELXL for structure refinement. Key parameters: , (I > 2σ(I)) < 0.05 .

- Defect Analysis : Pair with powder XRD to detect polymorphic impurities. Rietveld refinement quantifies phase purity (>98% required for pharmacological studies) .

Q. How do solvent polarity and hydrogen-bonding propensity affect the compound’s fluorescence properties?

- Methodological Answer :

- Solvent Screening : Measure fluorescence quantum yield (quinine sulfate as standard) in solvents like DMSO, ethanol, and cyclohexane.

- Mechanistic Insight : The ethoxy group’s lone pairs participate in excited-state intramolecular proton transfer (ESIPT), enhancing Stokes shift in polar aprotic solvents .

Contradiction Management

Q. How to reconcile discrepancies in reported metabolic stability of benzamide derivatives?

- Methodological Answer :

- In Vitro Models : Compare microsomal stability (human vs. rodent liver microsomes) and CYP450 inhibition profiles.

- Structural Modifications : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow oxidative metabolism. Validate via and in vivo pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.